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Introduction

Carbazole derivatives are increasingly recognized as superior hole-transporting materials (HTMs) and self-

assembled monolayers (SAMs) in perovskite solar cells (PSCs). Their electron-rich nature, excellent charge-

transport properties, and high thermal stability make them ideal for enhancing charge extraction and device

stability while reducing non-radiative recombination [1] [2]. The molecular structure of carbazole allows for

straightforward functionalization, enabling precise tuning of energy levels, molecular packing, and thin-film

morphology to optimize PSC performance [3] [2].

Key Carbazole Derivatives and Performance Data

The performance of carbazole derivatives as HTMs is highly influenced by their substitution pattern (positions

2,7-, 3,6-, or 4-) and the nature of the functional groups (e.g., methoxy, methyl, phenyl). Derivatives

functionalized at the 3,6- positions often demonstrate superior performance due to their favorable molecular

packing and energy level alignment with the perovskite layer [2].

Table 1: Performance of Selected Carbazole-Based Hole-Transporting Materials (HTMs) in PSCs
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HTM
Name

Substitution
Pattern

Functional Group
HOMO
(eV)

PCE (%)
Fill
Factor
(FF, %)

Key
Characteristics

CY5
[1]

Not
Specified

Aromatic Conjugation Well-
matched

22.01 Not
Specified

High hole
mobility,

effective
interface

passivation

NCz-
DM [1]

Fused

Carbazole
Core

Dimethoxydiphenylamine Well-

matched

24.0 Not

Specified

Dopant-free,

excellent film
formation

DCZH
[1]

D-A-D Type Dicyanovinylene -5.34 Not
Specified

Not
Specified

Large Stokes
shift (~90 nm),

AIEE behavior

H123
[1]

N-position Cyano unit Not

Specified

18.09 Not

Specified

Surface

passivation,
dual function

3,6-
Ph-
2PACz
[2]

3,6 Phenyl -5.41 Not
Specified

>82 (in
wide

bandgap)

High fill factor,
suitable for

tandems

3,6-
Me-
2PACz
[2]

3,6 Methyl -5.34 Not
Specified

>82 (in
wide

bandgap)

High fill factor

3,6-
MeO-
2PACz
[2]

3,6 Methoxy -5.21 Not
Specified

Not
Specified

Good for 1.55
eV bandgap

perovskites

Table 2: Summary of Structure-Property Relationships for Carbazole SAMs in PSCs [2]
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Structural Feature Impact on Properties and Performance

3,6-Substitution Consistently higher Fill Factor (FF) compared to 2,7- and 4- positions; better
energy level alignment and charge extraction.

Methoxy Group Strong electron-donating effect; raises HOMO level, requires careful matching with
perovskite valence band.

Methyl Group Moderate electron-donating effect; good balance of energy levels and thermal
stability.

Phenyl Group Increases conjugation and molecular planarity; leads to broader absorption and
higher Ip; can enhance FF.

Phosphonic Acid
Anchor

Forms strong covalent bonds with metal oxide substrates (e.g., ITO), enabling
robust monolayer formation.

Experimental Protocols

3.1. Protocol: Synthesis of a D-A-D Carbazole Derivative (DCZH)

This protocol outlines the synthesis of (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(9-hexyl-9H-carbazol-3-

yl)acrylonitrile) (DCZH), a donor-acceptor-donor (D-A-D) type HTM, via a Pd-free, cost-effective route [1].

Workflow Diagram: DCZH Synthesis and Device Integration
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Start Synthesis

Alkylation of Carbazole Core
(Introduce hexyl chain at N9)

Formylation
(Introduce aldehyde group at C3)

Knoevenagel Condensation
(Reaction with dicyanovinylene-phenylene core)

Purification

Characterization

Device Integration
(Spin-coating as HTL)

Completed PSC Device

Click to download full resolution via product page

Detailed Procedure:

Alkylation: Alkylate the 9H-carbazole starting material with 1-bromohexane in a polar aprotic

solvent (e.g., DMF) in the presence of a strong base (e.g., NaOH or KOH) at 60-80°C for 6-12
hours to obtain 9-hexyl-9H-carbazole [1].
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Formylation: Functionalize 9-hexyl-9H-carbazole at the C3 position using a Vilsmeier-Haack

formylation reaction (using DMF and POCI₃) to yield 9-hexyl-9H-carbazole-3-carbaldehyde [1].
Knoevenagel Condensation: React the formylated carbazole derivative with (2Z,2'Z)-2,2'-(1,4-

phenylene)diacetonitrile in ethanol or toluene using a base catalyst (e.g., piperidine). Heat the
reaction mixture under reflux for 12-24 hours to form the final DCZH product [1].

Purification and Characterization: Purify the crude product via sequential recrystallization and
column chromatography. Confirm the structure and purity using Fourier-Transform Infrared

spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) [1].

3.2. Protocol: Fabrication of PSCs with Carbazole-Based SAMs

This protocol details the application of carbazole-phosphonic acid SAMs (e.g., 2PACz, MeO-2PACz) as hole-

selective contacts in p-i-n PSCs [2].

Workflow Diagram: PSC Fabrication with SAM HTL
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Start: ITO Substrate

SAM Deposition
(Dip or Spin-coating from solution)

Annealing
(100°C, 10 min)

Perovskite Deposition
(Spin-coating & Annealing)

ETL Deposition
(e.g., PCBM, C₆₀)

Top Electrode Evaporation
(Ag or Cu)

Completed PSC Device

Click to download full resolution via product page

Detailed Procedure:

Substrate Cleaning: Clean patterned ITO/glass substrates sequentially in ultrasonic baths of
Hellmanex solution, deionized water, acetone, and isopropanol for 15-20 minutes each. Treat with

UV-ozone for 15-20 minutes to enhance surface hydrophilicity [2].
SAM Solution Preparation: Prepare a fresh solution of the carbazole-phosphonic acid (e.g.,

2PACz) in anhydrous ethanol or dimethyl sulfoxide (DMSO). Typical concentrations range from 0.1
to 0.5 mM [2].
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SAM Deposition: Deposit the SAM solution onto the clean ITO surface via spin-coating (e.g.,

3000-5000 rpm for 20-30 seconds) or dip-coating (immersion for 15-30 minutes) [2].
Annealing: After deposition, anneal the SAM-coated substrates on a hotplate at 100°C for 10

minutes to remove residual solvent and strengthen the bonding between the phosphonic acid
groups and the ITO surface [2].

Device Completion: Proceed with the subsequent deposition of the perovskite active layer,
electron transport layer (e.g., PCBM, C₆₀), and metal top electrodes (e.g., Ag, Cu) using standard

fabrication procedures in a nitrogen-filled glovebox [2].

Optimization Guidelines

Energy Level Alignment: The HOMO level of the carbazole-based HTM must be well-aligned with the
valence band of the perovskite (approximately -5.4 eV for MAPbI₃) for efficient hole extraction. A

threshold ionization potential exists, beyond which the fill factor drops due to misalignment [1] [2].
Molecular Design: For SAMs, using short alkyl linkers between the carbazole core and the phosphonic

acid anchor promotes denser packing and stronger intermolecular interactions, leading to higher
photovoltaic parameters [2].

Film Morphology: The formation of uniform, pinhole-free films is crucial for minimizing shunting paths
and recombination losses. Techniques like atomic force microscopy (AFM) should be used to verify film

quality [1] [4].
Dopant-Free Operation: Introducing strong electron-accepting units (e.g., cyano groups) can enhance

intramolecular charge transfer, boost hole mobility, and enable the use of dopant-free HTMs, thereby
improving device stability [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b006925#carbazole-

derivatives-in-perovskite-solar-cells-pscs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative Research
Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://www.smolecule.com/products/b006925#carbazole-derivatives-in-perovskite-solar-cells-pscs
https://www.smolecule.com/products/b006925#carbazole-derivatives-in-perovskite-solar-cells-pscs
https://www.smolecule.com/products/b006925#carbazole-derivatives-in-perovskite-solar-cells-pscs
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s006925?utm_src=pdf-bulk
https://www.smolecule.com/products/s006925?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

